N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride
Overview
Description
“N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride” is a chemical compound. It is also known as "2-Propyn-1-amine, N,N-dimethyl-" . The compound has a molecular weight of 83.1317 . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C5H9N . The 3D structure of the compound can be viewed using Java or Javascript .Scientific Research Applications
Synthesis and Structural Properties of Novel Compounds
The synthesis of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, illustrates the utility of certain anilines in creating compounds with potential pharmaceutical applications. The reaction of chloral with substituted anilines, potentially including compounds like N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride, leads to the formation of these compounds, showcasing the versatility of anilines in organic synthesis (Issac & Tierney, 1996).
Environmental and Health Impact Studies
Research on aniline and its derivatives, including studies on their environmental fate, genotoxicity, and carcinogenicity, provides a foundation for understanding the potential impacts of chemical compounds on health and the environment. For example, genotoxic activities of aniline and its metabolites have been reviewed to understand their relationship to carcinogenicity, indicating the importance of assessing the genetic impact of chemical exposure (Bomhard & Herbold, 2005).
Drug Delivery and Biopolymer Research
The development of biopolymer ethers and esters for specific applications demonstrates the role of chemical modifications in enhancing the properties of natural polymers. For instance, the chemical modification of xylan into biopolymer ethers and esters with specific functional groups opens avenues for drug delivery applications, highlighting the potential of chemical synthesis in creating novel materials for biomedical use (Petzold-Welcke et al., 2014).
Toxicology and Pharmacology
Understanding the toxicological and pharmacological properties of compounds, including solvents used in pharmaceutical formulations, is crucial for evaluating their safety and efficacy. The review of toxicity data for organic solvents, such as dimethyl sulfoxide, emphasizes the importance of assessing the biological consequences of exposure to chemical compounds, which is relevant for the safe application of compounds like this compound in pharmaceutical contexts (Mottu et al., 2000).
Properties
IUPAC Name |
N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;/h4-8,13H,1,9-10H2,2-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDAAOUHOJFJJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC=C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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